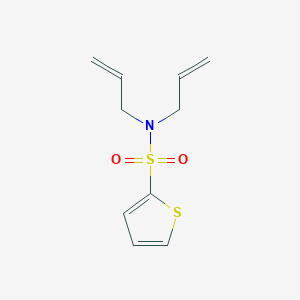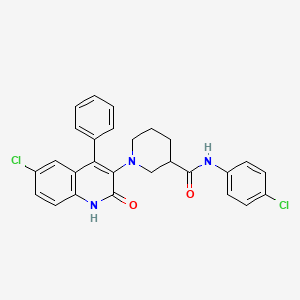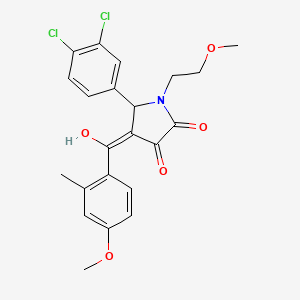![molecular formula C12H16N2O4S B5436216 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL](/img/structure/B5436216.png)
2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL is a complex organic compound characterized by the presence of a morpholine ring, a nitro group, and a sulfanyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the introduction of the morpholine ring and the sulfanyl group. The reaction conditions often involve the use of strong acids for nitration and subsequent nucleophilic substitution reactions to introduce the morpholine and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
1-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]ETHAN-1-ONE: Similar structure but with a ketone group instead of an ethan-1-ol backbone.
5-(MORPHOLIN-4-YL)-2-NITROBENZAMIDE: Contains a benzamide group instead of the ethan-1-ol backbone.
Uniqueness
2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL is unique due to the combination of the morpholine ring, nitro group, and sulfanyl group attached to an ethan-1-ol backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
2-(5-morpholin-4-yl-2-nitrophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-5-8-19-12-9-10(1-2-11(12)14(16)17)13-3-6-18-7-4-13/h1-2,9,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNUPIJRXPWQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5436137.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5436174.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5436180.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinol](/img/structure/B5436191.png)
![N-cyclopentyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5436195.png)

![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}-N-methylmethanesulfonamide](/img/structure/B5436223.png)
![N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5436230.png)

